molecular formula C16H14N2O B567297 3-(2-Cyanophenyl)-N-ethylbenzamide CAS No. 1365272-76-9

3-(2-Cyanophenyl)-N-ethylbenzamide

Cat. No. B567297
M. Wt: 250.301
InChI Key: DDRYXNJIFJUPQE-UHFFFAOYSA-N
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Description

The compound “3-(2-Cyanophenyl)-propanoic acid” is a chemical with the linear formula C10H9NO2 . Another related compound, “(2E)-3-(2-cyanophenyl)acrylic acid”, has the molecular formula C10H7NO2 .


Synthesis Analysis

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .


Molecular Structure Analysis

The molecular structure of a related compound, “2-cyanophenyl phenacyl ether”, was determined by single crystal X-ray diffraction study .


Chemical Reactions Analysis

The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “(3-Bromo-2-cyanophenyl)boronic acid”, include a density of 1.3±0.1 g/cm3, a boiling point of 366.7±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Divergent Catalytic Reactions

Research by Mancuso et al. (2014) demonstrates the catalyzed oxidative carbonylation of alkynylbenzamides, leading to the formation of isoindolinones and isobenzofuranimines, depending on reaction conditions and nucleophiles used. This highlights the compound's potential utility in synthesizing structurally diverse heterocycles, which are significant in drug development and material science (Mancuso et al., 2014).

Synthesis of DEET

Withey and Bajic (2015) detail an educational synthesis of N,N-Diethyl-3-methylbenzamide (DEET), a widely used insect repellent, showcasing the compound's relevance in synthesizing commercially significant molecules (Withey & Bajic, 2015).

Molecular Structure Analysis

Janczak and Kubiak (2003) explored the molecular structure of 3-cyanobenzamide, providing insights into its conformation and hydrogen bonding in the solid state, which is crucial for understanding the physicochemical properties of related compounds (Janczak & Kubiak, 2003).

Antitumor Potential

Shams et al. (2010) reported on the synthesis of heterocyclic compounds derived from cyanoacetamide, demonstrating significant antitumor activities. This suggests potential pharmacological applications for cyanophenyl benzamides in cancer therapy (Shams et al., 2010).

Catalytic Applications

Wang and Widenhoefer (2004) discussed the platinum-catalyzed hydroamination of olefins with carboxamides, pointing to the utility of benzamide derivatives in catalysis (Wang & Widenhoefer, 2004).

Synthesis of Novel Polyimides

Butt et al. (2005) described the synthesis of aromatic polyimides using benzamide derivatives, indicating the role of such compounds in the production of high-performance polymers (Butt et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, “1-(2-Cyanophenyl)piperazine”, indicates that it may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “3-(2-Cyanophenyl)-N-ethylbenzamide” are not available, research into related compounds and their potential applications continues .

properties

IUPAC Name

3-(2-cyanophenyl)-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-18-16(19)13-8-5-7-12(10-13)15-9-4-3-6-14(15)11-17/h3-10H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRYXNJIFJUPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742920
Record name 2'-Cyano-N-ethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyanophenyl)-N-ethylbenzamide

CAS RN

1365272-76-9
Record name [1,1′-Biphenyl]-3-carboxamide, 2′-cyano-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Cyano-N-ethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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